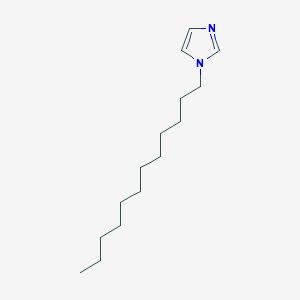

1-Dodecylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dodecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFLSQHQSFNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063403 | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-67-7 | |

| Record name | 1-Dodecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-LAURYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylimidazole, a compound of interest for its surfactant properties and potential applications in drug delivery and as a cytotoxic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its synthesis and mechanism of action.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and physiological settings. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈N₂ | [1][2] |

| Molecular Weight | 236.40 g/mol | [1][2] |

| Melting Point | 69.5-70.5 °C | [3][4] |

| Boiling Point | 146 °C at 0.5 mmHg; 364.2 °C at 760 mmHg | [1][3][4] |

| Density | 0.90 g/cm³ - 0.9624 g/cm³ (estimate) | [1][3] |

| pKa | 6.3 - 7.08 (predicted) | [5] |

| Solubility | Insoluble in water (< 110 mg/L). Slightly soluble in chloroform and methanol. | [3][4][6] |

| LogP (Octanol/Water) | 3.56 - 5.5 (pH 5-9) | [4] |

| Surface Tension | 45 mN/m at 20 mg/L and 20°C | [4] |

| Refractive Index | 1.4730 - 1.5312 (estimate) | [3][7] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical and analytical procedures.

Synthesis of this compound

This protocol describes a common method for the N-alkylation of imidazole to produce this compound.

Materials:

-

Imidazole

-

1-Bromododecane

-

Anhydrous potassium carbonate

-

Acetone

-

Ethyl acetate

-

Round-bottomed flask

-

Reflux condenser

-

Rotary evaporator

-

Column chromatography setup (with silica gel)

-

Vacuum oven

Procedure:

-

To a 50 mL round-bottomed flask, add imidazole (10 mmol), 1-bromododecane (10 mmol), and anhydrous potassium carbonate (20 mmol).

-

Add 20 mL of acetone to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux for 7 hours.

-

After the reaction is complete, remove the acetone using a rotary evaporator.

-

The crude product is then purified by column chromatography using ethyl acetate as the eluent.

-

Collect the fractions containing the purified this compound.

-

Remove the ethyl acetate from the collected fractions using a rotary evaporator under reduced pressure.

-

Dry the final product in a vacuum oven to yield purified this compound.[8]

Synthesis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the this compound sample is solidified and finely powdered.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 5-10 °C per minute for a preliminary approximate melting point determination.

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the block again to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[9][10]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard procedure for determining the LogP of a compound.

Materials:

-

This compound

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Separatory funnel

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound in either water or 1-octanol.

-

Add equal volumes of the 1-octanol and water phases to a separatory funnel.

-

Add a known amount of the this compound stock solution to the separatory funnel.

-

Shake the funnel for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.[11][12]

Mechanism of Action: Lysosomal Disruption

This compound is known to exhibit cytotoxic effects, particularly in acidic environments. This property is attributed to its action as a lysosomotropic detergent.

This compound, being a weak base with a pKa around 6.3, can readily diffuse across cell membranes in its unprotonated form.[5] Upon entering the acidic environment of lysosomes (pH ~4.5-5.0), it becomes protonated. This protonation confers detergent-like properties to the molecule, leading to the disruption of the lysosomal membrane. The subsequent release of lysosomal enzymes, such as cathepsins, into the cytoplasm can trigger a cascade of events leading to cell death.[13][14]

Cytotoxic mechanism of this compound.

References

- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 2. lifescienceglobal.com [lifescienceglobal.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pH dependent cytotoxicity of N-dodecylimidazole: a compound that acquires detergent properties under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Dodecylimidazole (CAS Number: 4303-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecylimidazole (CAS No. 4303-67-7) is an N-alkylated imidazole derivative with a range of biological activities, including cytotoxic, antifungal, and hypocholesterolaemic properties. Its primary mechanism of action is attributed to its function as a lysosomotropic detergent, leading to lysosomal membrane permeabilization and subsequent cell death. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and associated hazards of this compound, with a focus on experimental data and methodologies relevant to research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid with a chemical formula of C₁₅H₂₈N₂ and a molecular weight of 236.40 g/mol .[1] It is characterized by a dodecyl chain attached to one of the nitrogen atoms of the imidazole ring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈N₂ | [1] |

| Molecular Weight | 236.40 g/mol | [1] |

| Appearance | Clear yellow liquid or solid | [2] |

| Melting Point | 69.5-70.5 °C | Not explicitly cited |

| Boiling Point | 146 °C at 0.5 mmHg | Not explicitly cited |

| Refractive Index | 1.4730 to 1.4750 (20°C, 589 nm) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | Not explicitly cited |

| LogP | 3.56-5.5 at pH 5-9 | Not explicitly cited |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of imidazole with 1-bromododecane.

Materials:

-

Imidazole

-

1-Bromododecane

-

Anhydrous potassium carbonate

-

Acetone

-

Ethyl acetate (for column chromatography)

Procedure:

-

To a solution of imidazole in acetone, add anhydrous potassium carbonate.

-

Add 1-bromododecane to the mixture.

-

Reflux the reaction mixture for several hours.

-

After the reaction is complete, remove the acetone by rotary evaporation.

-

Purify the crude product by column chromatography using ethyl acetate as the eluent.

-

Collect the fractions containing the product and remove the ethyl acetate by rotary evaporation under reduced pressure.

-

Dry the final product under vacuum to yield purified this compound.

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for confirming the structure of this compound. The ¹H NMR spectrum typically shows signals corresponding to the protons on the imidazole ring and the dodecyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the C=C and C-N stretching vibrations of the imidazole ring. A supplier of this compound confirms that its infrared spectrum conforms to expected standards.[2]

Biological Activities and Mechanisms of Action

Cytotoxic Activity

This compound exhibits cytotoxic effects against various cancer cell lines. This activity is primarily due to its ability to act as a lysosomotropic detergent.

Mechanism of Action: Lysosomal Cell Death Pathway this compound, being a weak base, can freely cross cell membranes in its unprotonated form. Once inside the acidic environment of lysosomes, it becomes protonated and trapped, accumulating to high concentrations. This accumulation disrupts the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). LMP leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol. These proteases can then trigger a cascade of events leading to cell death, which can occur through apoptosis or other cell death pathways.[3][4][5]

Signaling Pathway of this compound-Induced Cell Death

Caption: Lysosomal cell death pathway induced by this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, DU-145)[6]

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

Antifungal Activity

This compound has demonstrated inhibitory activity against various fungal species, including Candida albicans.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[10] A study on similar imidazole derivatives showed MIC values against Candida spp. ranging from 200 µg/mL to 312.5 µg/mL.[11]

Hypocholesterolaemic Activity

This compound has been shown to possess hypocholesterolaemic (cholesterol-lowering) activity. This is attributed, at least in part, to the inhibition of cholesterol biosynthesis.

Mechanism of Action: Inhibition of Cholesterol Synthesis The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. While the exact target of this compound in this pathway is not fully elucidated in the provided search results, many inhibitors of this pathway target key enzymes such as HMG-CoA reductase or later enzymes in the pathway.[12][13][14]

Experimental Protocol: In Vitro Cholesterol Synthesis Inhibition Assay

The inhibitory effect of this compound on cholesterol synthesis can be assessed using an in vitro assay with liver homogenates or cultured hepatocytes.

Materials:

-

Rat liver homogenate or cultured hepatocytes (e.g., HepG2 cells)

-

[¹⁴C]-acetate or another radiolabeled precursor

-

This compound

-

Scintillation counter

Procedure:

-

Incubate the liver homogenate or hepatocytes with various concentrations of this compound.

-

Add a radiolabeled precursor of cholesterol synthesis, such as [¹⁴C]-acetate.

-

Continue the incubation to allow for the synthesis of cholesterol.

-

Extract the lipids from the cells or homogenate.

-

Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Determine the percentage of inhibition of cholesterol synthesis at different concentrations of this compound and calculate the IC₅₀ value if possible.

Hazards and Safety Information

This compound is associated with several hazards and requires careful handling.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H410 | Very toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile compound with significant cytotoxic and antifungal properties, primarily driven by its ability to induce lysosomal membrane permeabilization. Its potential to inhibit cholesterol biosynthesis further broadens its scope for research and therapeutic development. This guide provides a foundational understanding of its properties, synthesis, biological activities, and associated hazards, offering valuable information for professionals in the fields of chemistry, biology, and pharmacology. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. This compound | C15H28N2 | CID 78002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Discovery of small molecules that induce lysosomal cell death in cancer cells using a phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosome signaling in cell survival and programmed cell death for cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]

- 11. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]

- 13. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple inhibitory effects of garlic extracts on cholesterol biosynthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Dodecylimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for 1-dodecylimidazole (CAS No: 4303-67-7). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

This compound is an N-alkylated derivative of imidazole.[1] It is essential to be aware of its physical characteristics to handle it appropriately. The compound is typically a colorless to light-yellow liquid or solid.

| Property | Value | Source(s) |

| CAS Number | 4303-67-7 | [2][3][4] |

| Molecular Formula | C15H28N2 | [2][4][5] |

| Molecular Weight | 236.40 g/mol | [2][5] |

| Synonyms | 1-Dodecyl-1H-imidazole, N-Dodecylimidazole, 1-Laurylimidazole | [3][5][6] |

| Appearance | Clear yellow liquid; Colorless to light-yellow liquid or solid | [1][4] |

| Melting Point | 69.5-70.5 °C (Solvent: ethyl acetate) | [1][7] |

| Boiling Point | 146 °C (at 0.5 mmHg) | [1][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][7] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [1][7] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[8] It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[2][3][8][9]

The workflow from chemical properties to safety communication is a standardized process.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3][8] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3][8][9] |

| Skin Sensitization | Category 1 / 1A | Warning | H317: May cause an allergic skin reaction[3][6][8] |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[8][9] |

| Aquatic Hazard, Acute | Category 1 | Warning | H400: Very toxic to aquatic life[2][5] |

| Aquatic Hazard, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[2][3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Engineering Controls:

-

Work should be conducted in areas with appropriate exhaust ventilation.[2]

-

A safety shower and eye wash station must be readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields.[2]

-

Skin Protection: Use impervious protective gloves and clothing. Inspect gloves before use and dispose of them in accordance with good laboratory practices.[2][8]

-

Respiratory Protection: A suitable respirator is necessary when vapors or mists are generated or if ventilation is inadequate.[2][8]

Handling Procedures:

-

Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[2][9]

-

Wash hands and any exposed skin thoroughly after handling.[2][8]

-

Keep the substance away from sources of ignition.[9]

Storage Conditions:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][8]

-

The recommended storage temperature is between 2-8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[2][9]

Emergency and First Aid Procedures

Immediate and appropriate response to exposure is critical. The following diagram outlines the first aid protocol for various exposure routes.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][8]

-

Specific Hazards: Combustion may produce irritant fumes.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][8]

Accidental Release Measures: In the event of a spill, a structured response is necessary to ensure safety and environmental protection.

Toxicological Information

The primary known toxicological effects are related to acute oral toxicity, irritation, and sensitization.[2] Symptoms of an allergic reaction can include rash, itching, swelling, and difficulty breathing.[8] For many other toxicological endpoints, such as carcinogenicity and reproductive toxicity, specific data for this compound are not available in the reviewed safety sheets.[2][9] The chemical, physical, and toxicological properties have not been fully investigated.[2]

Experimental Protocols and Data

The hazard classifications provided in safety data sheets are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports for this compound are not provided in the SDS, the classifications imply the following:

-

Acute Oral Toxicity (Category 4): This classification is based on OECD Test Guideline 401 or similar. It indicates a median lethal dose (LD50) in the range of 300 to 2000 mg/kg body weight for rats.

-

Skin and Eye Irritation (Category 2): These findings would result from dermal (OECD TG 404) and ocular (OECD TG 405) irritation tests, likely conducted on rabbits, showing reversible inflammatory changes.

-

Skin Sensitization (Category 1): This indicates that the substance is a sensitizer, likely determined through tests like the Local Lymph Node Assay (LLNA, OECD TG 429) in mice.

Researchers should be aware that the absence of data for certain endpoints (e.g., carcinogenicity) does not mean the absence of hazard, but rather a lack of investigation.[2] All necessary precautions should be taken as if the chemical possesses unknown hazards.

References

- 1. This compound CAS#: 4303-67-7 [amp.chemicalbook.com]

- 2. This compound|4303-67-7|MSDS [dcchemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C15H28N2 | CID 78002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Dodecyl-1H-imidazole 4303-67-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound CAS#: 4303-67-7 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. iolitec.de [iolitec.de]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Dodecylimidazole-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1-dodecylimidazole and its derivatives, particularly the commonly used ionic liquid, 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]). Understanding the thermal properties of these long-chain imidazolium-based compounds is critical for their application in various fields, including as solvents in chemical synthesis, components of drug delivery systems, and in materials science, where thermal processing is often required.

Thermal Stability of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])

The thermal stability of ionic liquids is a key parameter that dictates their operational temperature range. For 1-alkyl-3-methylimidazolium chlorides, a general trend of decreasing thermal stability with increasing alkyl chain length has been observed. This suggests that van der Waals forces between the long alkyl chains may play a role in the thermal behavior of these compounds.

While specific quantitative data for the thermal decomposition of 1-dodecyl-3-methylimidazolium chloride is not extensively documented in publicly available literature, data from related long-chain imidazolium ionic liquids and general trends allow for an informed estimation of its thermal properties. The melting point of 1-dodecyl-3-methylimidazolium chloride has been reported to be 150 °C[1].

Expected Thermal Decomposition Profile:

Based on the analysis of similar long-chain 1-alkyl-3-methylimidazolium chlorides, the thermal decomposition of [C12mim][Cl] is expected to occur at temperatures exceeding its melting point. The onset of decomposition is likely to be in the range of 200-250 °C, with significant mass loss occurring at higher temperatures.

Table 1: Estimated Thermal Decomposition Data for 1-Dodecyl-3-methylimidazolium Chloride

| Parameter | Estimated Value | Notes |

| Melting Point (Tm) | 150 °C | [1] |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Estimated based on trends for similar long-chain ionic liquids. |

| 10% Mass Loss Temperature (T10%) | 220 - 270 °C | Estimated. |

| 50% Mass Loss Temperature (T50%) | 250 - 300 °C | Estimated. |

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids, particularly those with halide anions, is generally understood to proceed through nucleophilic substitution reactions. The chloride anion, being a relatively strong nucleophile, can attack the electrophilic carbon atoms of the imidazolium cation.

For 1-dodecyl-3-methylimidazolium chloride, two primary decomposition pathways are anticipated:

-

SN2 attack at the methyl group: The chloride anion attacks the methyl group, leading to the formation of methyl chloride (a volatile gas) and this compound.

-

SN2 attack at the dodecyl group: The chloride anion attacks the α-carbon of the dodecyl chain, resulting in the formation of 1-chlorododecane and 1-methylimidazole.

Elimination reactions (E2) are also possible, particularly at higher temperatures, which would lead to the formation of alkenes from the dodecyl chain.

Figure 1. Proposed decomposition pathways for 1-dodecyl-3-methylimidazolium chloride.

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound-based ionic liquids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at which significant mass loss occurs, and the kinetics of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into an alumina or platinum TGA pan. Due to the potential hygroscopicity of ionic liquids, it is crucial to handle the sample in a dry environment (e.g., a glove box) and to perform a drying step prior to the analysis (e.g., heating at a temperature below the decomposition point under vacuum or inert gas flow).

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a constant heating rate of 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates (e.g., 20 °C/min) may shift the decomposition temperatures to higher values.

-

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) by the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Record the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a hermetically sealed aluminum DSC pan. Sealing the pan is important to prevent mass loss due to volatilization before decomposition.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp up to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

A cooling and second heating cycle can be performed to investigate reversible transitions and the glass transition.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and enthalpies of these transitions.

-

Figure 3. Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides an overview of the thermal stability and decomposition of this compound-based ionic liquids, with a focus on 1-dodecyl-3-methylimidazolium chloride. While specific experimental data for this compound is limited, the provided information, based on established trends for similar ionic liquids, offers a solid foundation for researchers and professionals. The detailed experimental protocols for TGA and DSC will enable the acquisition of precise and reliable data for specific applications. A thorough understanding of the thermal behavior of these long-chain ionic liquids is essential for their safe and effective use in research, development, and industrial processes.

References

Spectroscopic Profile of 1-Dodecylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-dodecylimidazole (C15H28N2, Molar Mass: 236.40 g/mol ), a key intermediate in the synthesis of various functionalized materials and potential pharmaceutical agents. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 | s | 1H | H-2 (imidazole ring) |

| 7.1 | br s | 1H | H-4 (imidazole ring) |

| 6.95 | br s | 1H | H-5 (imidazole ring) |

| 3.95 | t, J=7 Hz | 2H | N-CH₂-(CH₂)₁₀-CH₃ |

| 1.85 | m | 2H | N-CH₂-CH₂-(CH₂)₉-CH₃ |

| 1.3 | s | 18H | N-(CH₂)₂-(CH₂)₉-CH₃ |

| 1.0 | m | 3H | N-(CH₂)₁₁-CH₃ |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Note: The following chemical shifts are estimated based on data from structurally related N-alkylimidazoles and 1,3-dialkylimidazolium salts. Actual experimental values may vary slightly.

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C-2 (imidazole ring) |

| ~129 | C-4 (imidazole ring) |

| ~121 | C-5 (imidazole ring) |

| ~49 | N-CH₂-(CH₂)₁₀-CH₃ |

| ~31.9 | Alkyl Chain CH₂ |

| ~29.6 | Alkyl Chain CH₂ |

| ~29.5 | Alkyl Chain CH₂ |

| ~29.3 | Alkyl Chain CH₂ |

| ~28.9 | Alkyl Chain CH₂ |

| ~26.5 | Alkyl Chain CH₂ |

| ~22.7 | Alkyl Chain CH₂ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch (imidazole ring) |

| 2955 - 2845 | Strong | C-H stretch (alkyl chain) |

| ~1670 | Medium | C=N stretch (imidazole ring) |

| ~1500 | Medium | C=C stretch (imidazole ring) |

| 1470 - 1450 | Medium | C-H bend (alkyl chain) |

| 1380 - 1370 | Medium | C-H bend (alkyl chain) |

| 1300 - 1000 | Medium to Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 236 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₆H₁₃]⁺ |

| 139 | [M - C₇H₁₅]⁺ |

| 125 | [M - C₈H₁₇]⁺ |

| 111 | [M - C₉H₁₉]⁺ |

| 97 | [M - C₁₀H₂₁]⁺ |

| 83 | [M - C₁₁H₂₃]⁺ |

| 68 | [Imidazole]⁺ |

Experimental Protocols

Synthesis of this compound

A stirred mixture of 9.96 g of dodecyl bromide (40 mmol), 5.44 g of imidazole (80 mmol), 100 ml of 0.97N NaOH (97 mmol), 100 ml of benzene, and 336 mg of Aliquat 336 (1 mmol; methyltricaprylylammonium chloride) was refluxed for 23 hours. The benzene layer was separated, washed with brine containing a small amount of NaOH, and then evaporated. The resulting residue was purified by flash chromatography on 150 g of silica gel using a 1:1 mixture of CH₂Cl₂ and EtOAc as the eluent (Rf 0.35). This afforded 7.48 g of the product, which was further purified by distillation at approximately 0.5 Torr (boiling point 144°C) to yield 6.97 g (74%) of pure this compound.

Spectroscopic Analysis

NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample was prepared by dissolving approximately 10-20 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

IR Spectroscopy The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid this compound was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Mass spectrometric analysis was performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of this compound is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-Depth Technical Guide on the Toxicological Studies of 1-Dodecylimidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-dodecylimidazole and its derivatives, with a focus on their effects at the cellular and molecular levels. The information presented herein is intended to support research, development, and safety assessment of these compounds.

Introduction to this compound and Its Derivatives

This compound is a heterocyclic organic compound belonging to the class of N-substituted imidazoles. It and its derivatives, particularly 1-alkyl-3-methylimidazolium salts (ionic liquids), have garnered interest in various industrial and pharmaceutical applications due to their unique physicochemical properties. However, their potential toxicological effects are a critical consideration for their safe use and development. The toxicity of these compounds is significantly influenced by the length of the alkyl chain, with longer chains generally exhibiting greater toxicity.

Toxicological Profile

The toxicological effects of this compound and its derivatives have been investigated in various in vitro models. The primary mechanisms of toxicity appear to involve disruption of cell membrane integrity, mitochondrial dysfunction, induction of oxidative stress, and apoptosis.

Cytotoxicity

The cytotoxicity of this compound and its derivatives is dose-dependent and varies with the specific compound, cell type, and experimental conditions.

-

1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br]) : This ionic liquid has been shown to inhibit the growth of human hepatocellular carcinoma (HepG2) cells and decrease their viability in a concentration-dependent manner. The 24-hour median effective concentration (EC50) for [C12mim][Br] in HepG2 cells has been determined to be 9.8 µM.[1] The cytotoxic mechanism is linked to increased plasma membrane permeability, which is believed to induce apoptosis.[1][2]

-

1-Dodecyl-3-methylimidazolium Chloride ([C12mim]Cl) : Studies on HepG2 cells have demonstrated that [C12mim]Cl induces cytotoxicity, genotoxicity, oxidative stress, and apoptosis. The cytotoxic effects are concentration- and time-dependent. This compound has been shown to inhibit cell growth and reduce cell viability.

-

N-Dodecylimidazole : The cytotoxicity of N-dodecylimidazole is notably dependent on the extracellular pH. It exhibits significantly greater cell-killing activity at a lower pH (6.0) compared to a neutral pH (7.0). This is attributed to the compound acquiring detergent-like properties under acidic conditions, leading to the lysis of the cell membrane. The proposed mechanism involves the protonation of the imidazole ring at low pH, which enhances its membrane-disrupting capabilities.

Genotoxicity

Certain derivatives of this compound have been shown to exhibit genotoxic effects, indicating their potential to damage DNA. For instance, 1-dodecyl-3-methylimidazolium chloride has been reported to cause DNA damage in HepG2 cells.

Oxidative Stress

Exposure to 1-dodecyl-3-methylimidazolium chloride has been linked to the induction of oxidative stress in HepG2 cells. This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of toxicity for this compound derivatives. Both 1-dodecyl-3-methylimidazolium bromide and chloride have been shown to induce apoptosis in HepG2 cells.[1][2] The apoptotic pathway induced by the chloride salt involves the p53, Bax, and Bcl-2 proteins.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives.

| Compound | Cell Line | Assay | Endpoint | Value | Exposure Time | Reference |

| 1-Dodecyl-3-methylimidazolium Bromide | HepG2 | MTT Assay | EC50 | 9.8 µM | 24 hours | [1] |

Signaling Pathways and Mechanisms of Action

The toxicological effects of this compound and its derivatives are mediated by specific cellular and molecular pathways.

Apoptotic Pathway of 1-Dodecyl-3-methylimidazolium Chloride in HepG2 Cells

Exposure of HepG2 cells to 1-dodecyl-3-methylimidazolium chloride triggers an apoptotic cascade involving the tumor suppressor protein p53 and members of the Bcl-2 family of proteins.

Caption: Apoptotic signaling pathway induced by 1-dodecyl-3-methylimidazolium chloride.

pH-Dependent Cytotoxicity of N-Dodecylimidazole

The mechanism of N-dodecylimidazole's cytotoxicity is linked to its ability to act as a detergent at low extracellular pH.

Caption: Mechanism of pH-dependent cytotoxicity of N-dodecylimidazole.

Experimental Protocols

This section provides detailed methodologies for key toxicological assays cited in the literature for this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, remove the medium and expose the cells to various concentrations of the test compound (e.g., 1-dodecyl-3-methylimidazolium bromide) for a specified duration (e.g., 24 hours). Include a vehicle control (medium without the test compound).

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC50/IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Following cell lysis and electrophoresis, damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Procedure:

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

Navigating the Environmental Profile of 1-Dodecylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylimidazole, a member of the n-alkylimidazole family, is a cationic surfactant with a range of potential applications, including in drug delivery systems and as an antimicrobial agent. As with any chemical compound intended for widespread use, a thorough understanding of its environmental impact and biodegradability is paramount for responsible development and risk assessment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, detailing its potential ecotoxicity and biodegradability. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar long-chain alkyl-substituted imidazoles and outlines the standardized experimental protocols necessary for a complete environmental assessment.

Environmental Fate and Ecotoxicity

The environmental fate of a chemical is governed by its persistence, potential for bioaccumulation, and toxicity to environmental organisms. Due to its molecular structure, featuring a polar imidazole head and a long nonpolar dodecyl chain, this compound is expected to exhibit some level of aquatic toxicity.

Aquatic Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as very toxic to aquatic life, with long-lasting effects[1]. This classification suggests that the compound can cause harm to aquatic organisms even at low concentrations and may persist in the environment. The toxicity of imidazolium-based ionic liquids, a class of compounds to which this compound is related, has been shown to be dependent on the length of the alkyl chain, with longer chains generally exhibiting higher toxicity[2].

To quantify the aquatic toxicity of this compound, standardized ecotoxicity tests are employed. These tests determine the concentration of a substance that is lethal to or has a significant sublethal effect on a certain percentage of a test population over a specified period. Key parameters include the half-maximal effective concentration (EC50) and the median lethal concentration (LC50).

Table 1: Anticipated Ecotoxicity Profile of this compound and Similar Compounds

| Test Organism | Endpoint | Test Guideline | Expected Result for this compound (based on GHS and related compounds) | Reference Data for Structurally Similar Compounds (e.g., 1-alkyl-3-methylimidazolium salts) |

| Freshwater Algae (e.g., Raphidocelis subcapitata) | 72h EC50 (Growth Inhibition) | ISO 10253[3][4][5][6][7] | Low mg/L range | EC50 values for imidazolium-based ionic liquids can vary widely depending on the specific structure[8][9]. |

| Invertebrate (e.g., Daphnia magna) | 48h EC50 (Immobilization) | OECD 202[10][11][12][13][14] | Low mg/L range | For 1-methyl-3-octylimidazolium bromide, the 48h LC50 was 0.95 mg/L[15]. Imidazolium-based ILs have LC50 values ranging from 8.03 to 19.91 mg/L for Daphnia magna[16][17]. |

| Fish (e.g., Zebrafish, Danio rerio) | 96h LC50 (Mortality) | OECD 203[18][19][20][21][22] | Low mg/L range | Studies on 1-decyl-3-methylimidazolium bromide have shown toxic effects on zebrafish[23]. |

Biodegradability

The biodegradability of a substance refers to its susceptibility to breakdown by microorganisms. "Readily biodegradable" substances are expected to be rapidly and completely mineralized in the environment, thus posing a lower environmental risk. The biodegradability of N-substituted imidazoles is generally considered to be poor[24]. The presence of the long alkyl chain in this compound may, however, provide a point of attack for microbial degradation.

Table 2: Expected Biodegradability of this compound

| Test Type | Test Guideline | Parameter Measured | Expected Result for this compound |

| Ready Biodegradability | OECD 301D (Closed Bottle Test)[24][25][26][27][28] | Dissolved Oxygen Consumption | Likely not readily biodegradable (<60% degradation in 28 days) |

| Inherent Biodegradability | OECD 302 | Various | May show some potential for ultimate biodegradation under optimized conditions |

Experimental Protocols

To definitively determine the environmental impact of this compound, a suite of standardized experimental protocols must be followed. These protocols are designed to ensure the reproducibility and comparability of data.

Biodegradability Testing

OECD 301D: Closed Bottle Test

This test is a screening method to assess the ready biodegradability of a chemical substance in an aerobic aqueous medium.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD)[24][25][26][27][28].

-

Procedure:

-

Prepare a mineral medium and a stock solution of the test substance.

-

Inoculate the medium with a suitable source of microorganisms.

-

Dispense the inoculated medium into a series of BOD bottles, some containing the test substance and others serving as blanks.

-

Incubate the bottles in the dark at 20 ± 1 °C for 28 days.

-

Measure the dissolved oxygen concentration in replicate bottles at the beginning of the test and at regular intervals.

-

Calculate the percent biodegradation. A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% within a 10-day window during the 28-day test period[29][30][31].

-

Ecotoxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates.

-

Principle: Young daphnids (Daphnia magna or a similar species), aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared with control values[10][11][12][13][14].

-

Procedure:

-

Prepare a series of test solutions with at least five different concentrations of the test substance in a suitable medium.

-

Introduce young daphnids into the test vessels containing the solutions and a control group.

-

Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

-

Observe and count the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the 48-hour EC50 value, which is the concentration that immobilizes 50% of the daphnids.

-

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

-

Principle: Fish of a recommended species are exposed to the test substance, preferably for a period of 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined[18][19][20][21][22][32].

-

Procedure:

-

Acclimatize the test fish to the laboratory conditions.

-

Prepare a series of test solutions with at least five concentrations of the test substance in a geometric series.

-

Introduce the fish into the test tanks containing the solutions and a control group.

-

Maintain the test conditions (temperature, light, dissolved oxygen) within specified limits for 96 hours.

-

Record the number of dead fish at 24, 48, 72, and 96 hours.

-

Calculate the 96-hour LC50 value using appropriate statistical methods.

-

ISO 10253: Marine Algal Growth Inhibition Test

This test evaluates the effects of a substance on the growth of marine microalgae.

-

Principle: Exponentially growing cultures of a selected marine algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined[3][4][5][6][7].

-

Procedure:

-

Prepare a nutrient-enriched seawater medium and a stock solution of the test substance.

-

Inoculate flasks containing different concentrations of the test substance and control flasks with a culture of the test alga.

-

Incubate the flasks under constant illumination and temperature for 72 hours.

-

Measure the algal growth (e.g., by cell counts or fluorescence) at the start of the test and at 24, 48, and 72 hours.

-

Calculate the 72-hour EC50 for growth rate inhibition.

-

Analytical Methods

Accurate determination of the concentration of this compound in environmental matrices is crucial for exposure assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of imidazole compounds in water, sediment, and soil[33].

Visualizations

Experimental Workflows

Caption: Workflow for OECD 301D Biodegradability Test.

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

Biodegradation Pathway

The biodegradation of long-chain alkyl-substituted imidazoles is expected to initiate with the oxidation of the alkyl chain, a common pathway for the microbial degradation of surfactants.

Caption: Hypothetical Biodegradation Pathway.

Conclusion

While specific quantitative data on the environmental impact and biodegradability of this compound are not yet widely available, existing information on its GHS classification and the behavior of structurally similar compounds suggests a potential for significant aquatic toxicity and persistence. This technical guide has outlined the standardized experimental protocols that are essential for a thorough environmental risk assessment of this compound. For researchers, scientists, and drug development professionals, conducting these tests is a critical step in ensuring the responsible and sustainable development of products containing this compound. The generation of robust and reliable data through these established methodologies will be vital for regulatory compliance and for building a comprehensive understanding of the environmental profile of this and other novel chemical entities.

References

- 1. This compound | C15H28N2 | CID 78002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effect of alkyl chain length on the degradation of alkylimidazolium- and pyridinium-type ionic liquids in a Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. e-eor.com [e-eor.com]

- 6. njtapery.com [njtapery.com]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. researchgate.net [researchgate.net]

- 9. vegahub.eu [vegahub.eu]

- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 11. oecd.org [oecd.org]

- 12. fera.co.uk [fera.co.uk]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. eurofins.it [eurofins.it]

- 15. The developmental toxicity of 1-methyl-3-octylimidazolium bromide on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. oecd.org [oecd.org]

- 20. eurofins.com.au [eurofins.com.au]

- 21. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 22. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 23. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubdata.leuphana.de [pubdata.leuphana.de]

- 25. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 28. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 29. Test No. 301: Ready Biodegradability | OECD [oecd.org]

- 30. contractlaboratory.com [contractlaboratory.com]

- 31. researchgate.net [researchgate.net]

- 32. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 33. mdpi.com [mdpi.com]

The Rise of N-Alkylimidazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The N-alkylimidazole scaffold has emerged as a cornerstone in medicinal chemistry and materials science. From their early exploration to their current status as key components in novel therapeutics and ionic liquids, the journey of N-alkylimidazoles is one of continuous discovery and innovation. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of this versatile class of compounds, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Genesis of N-Alkylimidazole Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The exploration of N-alkylated derivatives of imidazole gained significant momentum with the realization that the addition of an alkyl chain to the imidazole nitrogen could dramatically modulate the compound's physicochemical and biological properties.[2][3] Early research was primarily driven by the need for novel therapeutic agents, with studies revealing the potential of N-alkylimidazoles as antimicrobial and antifungal agents.[2][4] A pivotal development in the history of N-alkylimidazoles was the discovery that their salts could form ionic liquids, a class of solvents with unique properties such as low volatility and high thermal stability. This discovery opened up a vast new area of research and application for N-alkylimidazoles, extending their utility far beyond the realm of medicine into areas like catalysis and electrochemistry.

Synthetic Strategies: From Traditional Methods to Green Chemistry

The N-alkylation of imidazole is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation efficiently.

Classical N-Alkylation of Imidazole

The most common method for the synthesis of N-alkylimidazoles involves the reaction of imidazole with an alkyl halide in the presence of a base.[5] This reaction typically proceeds via an SN2 mechanism.

Experimental Protocol: General Procedure for N-Alkylation of Imidazole

-

Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add a base (1.1 to 1.5 eq) such as potassium carbonate, sodium hydride, or a strong organic base like DBU.[5]

-

Addition of Alkylating Agent: To the stirred suspension, add the corresponding alkyl halide (R-X, where X = Cl, Br, I) (1.0 to 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-alkylimidazole.[6]

Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of N-alkylimidazoles, several "green" approaches have been reported, including microwave-assisted synthesis, ultrasound irradiation, and the use of solid-supported catalysts.[7][8][9] These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents.[7][9]

Experimental Workflow: Green Synthesis of N-Alkylimidazoles

Caption: Green synthesis workflow for N-alkylimidazoles.

Therapeutic Potential: A Multifaceted Pharmacological Profile

N-Alkylimidazoles have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of N-alkylimidazoles. The length of the N-alkyl chain has been shown to be a critical determinant of activity, with an optimal chain length often observed for maximal efficacy.[2][10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.[11][12]

-

Serial Dilution of Compounds: The N-alkylimidazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[11]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.[12]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[13]

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Table 1: Antimicrobial Activity of Selected N-Alkylimidazole Derivatives

| Compound | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |

| 1-Octylimidazole | C8 | Staphylococcus aureus | 0.82 mM | [14] |

| 1-Decylimidazole | C10 | Staphylococcus aureus | 1.20 mM | [14] |

| 1-Hexylimidazole | C6 | Pseudomonas aeruginosa | - | [4] |

| 1-Dodecylimidazole | C12 | Candida albicans | - | [2] |

| N-Decylimidazole-2-CHO | C10 | Bacillus subtilis | 5-20 | [7] |

| N-Decylimidazole-2-COOH | C10 | Bacillus subtilis | 5-20 | [7] |

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. "-" indicates data not explicitly provided in a comparable format in the initial search results.

Anticancer Activity

More recently, N-alkylimidazoles have garnered attention for their potential as anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, with some compounds exhibiting potent cytotoxic effects.[15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Treatment: The cells are treated with various concentrations of the N-alkylimidazole derivatives for a specified period (e.g., 48 or 72 hours).[18]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours.[16]

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of Selected N-Alkylimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | < 5 | |

| Purine derivative 46 | MDA-MB-231 | 1.22 | [15] |

| Purine derivative 48 | MDA-MB-231 | 2.29 | [15] |

| Benzimidazole-cinnamide derivative 21 | A549 | 0.29 | [15] |

| Imidazole-based N-phenylbenzamide 4f | A549, HeLa, MCF-7 | 7.5 - 9.3 | [17] |

Inhibition of Quorum Sensing

A fascinating area of research is the ability of N-alkylimidazoles to interfere with bacterial communication, a process known as quorum sensing (QS). In pathogens like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. N-alkylimidazoles have been shown to inhibit the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[3][4]

Signaling Pathway: LasR-Mediated Quorum Sensing in P. aeruginosa

Caption: Inhibition of the LasR quorum sensing pathway by N-alkylimidazoles.

Physicochemical Properties and Structure-Activity Relationships

The biological activity of N-alkylimidazoles is intricately linked to their physicochemical properties, which are in turn governed by the nature of the N-alkyl substituent.

Table 3: Physicochemical Properties of Selected N-Alkylimidazoles

| Property | Trend with Increasing Alkyl Chain Length | Significance |

| Lipophilicity (logP) | Increases | Influences membrane permeability and interaction with hydrophobic targets. |

| Aqueous Solubility | Decreases | Affects bioavailability and formulation. |

| Viscosity | Increases | Relevant for applications as solvents and ionic liquids.[13] |

| Density | Generally decreases slightly | A fundamental physical property.[13] |